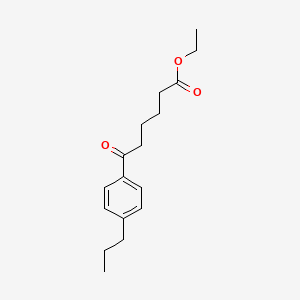
6-氧代-6-(4-丙基苯基)己酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-oxo-6-(4-propylphenyl)hexanoate is an organic compound with the molecular formula C17H24O3. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its unique structure, which includes a hexanoate backbone with a propylphenyl substituent and an oxo group. It is used in various scientific research applications due to its interesting chemical properties.
科学研究应用
Ethyl 6-oxo-6-(4-propylphenyl)hexanoate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving esterification and hydrolysis reactions.
Biology: The compound is used in biochemical assays to study enzyme-catalyzed reactions involving esters.
Medicine: It is investigated for its potential pharmacological properties and as a model compound in drug development.
Industry: The compound finds applications in the production of fragrances and flavoring agents due to its ester functional group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-oxo-6-(4-propylphenyl)hexanoate typically involves the esterification of 6-oxo-6-(4-propylphenyl)hexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of ethyl 6-oxo-6-(4-propylphenyl)hexanoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired purity.
Types of Reactions:
Oxidation: Ethyl 6-oxo-6-(4-propylphenyl)hexanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of the oxo group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 6-oxo-6-(4-propylphenyl)hexanoic acid.
Reduction: 6-hydroxy-6-(4-propylphenyl)hexanoate.
Substitution: Amides or other esters depending on the nucleophile used.
作用机制
The mechanism of action of ethyl 6-oxo-6-(4-propylphenyl)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. In biochemical assays, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The oxo group can also participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.
相似化合物的比较
Ethyl 6-oxo-6-(4-propylphenyl)hexanoate can be compared with other similar compounds such as:
Ethyl 6-oxo-6-(4-propoxyphenyl)hexanoate: Similar structure but with a propoxy group instead of a propyl group, leading to different reactivity and applications.
Ethyl 6-oxo-6-(4-methylphenyl)hexanoate: Contains a methyl group instead of a propyl group, affecting its physical and chemical properties.
Ethyl 6-oxo-6-(4-ethylphenyl)hexanoate: Features an ethyl group, which influences its solubility and reactivity compared to the propyl derivative.
属性
IUPAC Name |
ethyl 6-oxo-6-(4-propylphenyl)hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-3-7-14-10-12-15(13-11-14)16(18)8-5-6-9-17(19)20-4-2/h10-13H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNSVOYUADPLIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
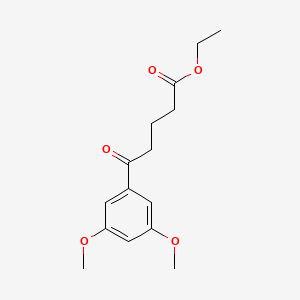
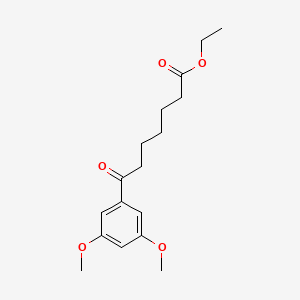
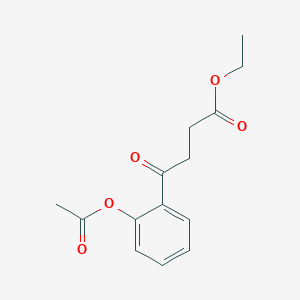
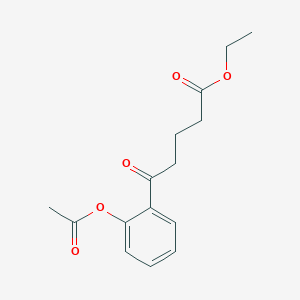
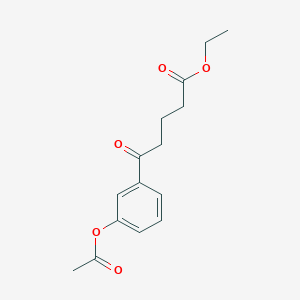
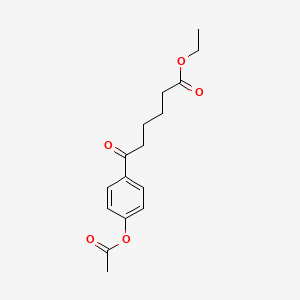

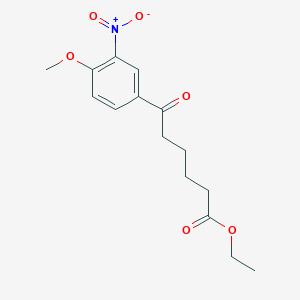
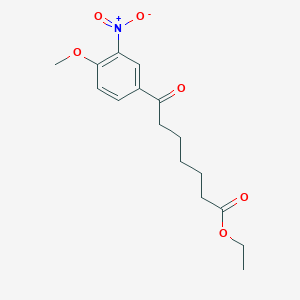
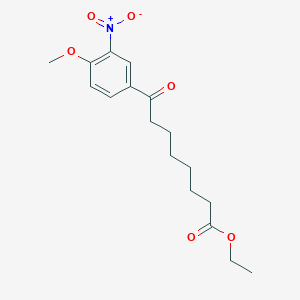
![Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate](/img/structure/B1326019.png)
![Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326020.png)
![Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1326021.png)
![Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326022.png)
